2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the pyrrolo[3,2-d]pyrimidine core.
Preparation Methods
The synthesis of 2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of 2,4-dichloro-6-methylpyrimidine with appropriate reagents under controlled conditions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a notable example where the compound participates in forming carbon–carbon bonds with other aromatic systems.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions with amines can yield amino-substituted derivatives, while cross-coupling reactions can produce complex aromatic systems .
Scientific Research Applications
2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying biological pathways and molecular interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
2,4-Dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the pyrrolo ring, making it less complex and potentially less versatile.
2,4-Diaminopyrimidine: Contains amino groups instead of chlorine, leading to different reactivity and applications.
4,6-Dichloro-2-methylpyrimidine: Another related compound with different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolo ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-5,6-dimethylpyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-3-5-6(13(4)2)7(9)12-8(10)11-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGULFZWTSZRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205488 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379343-03-9 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379343-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidine, 2,4-dichloro-5,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.